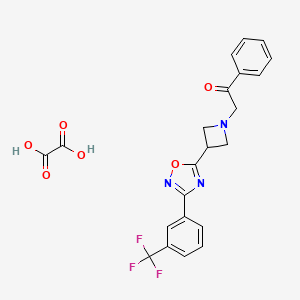
1-Phenyl-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a complex chemical compound known for its wide range of applications in various fields such as chemistry, biology, medicine, and industry. It possesses unique structural characteristics that make it a subject of scientific interest and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction process involving several reagents and intermediates. The synthesis generally begins with the preparation of 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, which is subsequently reacted with azetidine derivatives to form the azetidinyl-substituted intermediate. This intermediate is then further functionalized to attach the ethanone group, culminating in the formation of the final compound. The reactions typically require controlled conditions, including specific temperatures, solvents, and catalysts to ensure optimal yields and purity.
Industrial Production Methods
For industrial-scale production, the process must be streamlined and optimized for efficiency. This involves utilizing high-throughput reactors, automation, and rigorous quality control measures. Industrial methods may also incorporate greener chemistry principles to minimize environmental impact and enhance sustainability.
化学反应分析
Types of Reactions
1-Phenyl-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate undergoes several types of chemical reactions including:
Oxidation: : Can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: : Can undergo reduction reactions to yield reduced analogs, often involving hydrogenation or use of mild reducing agents.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Conditions often involve specific solvents, temperature control, and sometimes pressure adjustments depending on the desired reaction.
Major Products Formed
Products vary widely based on the reaction, but common ones include oxidized or reduced derivatives, as well as various substituted analogs with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules and for exploring reaction mechanisms and pathways.
Biology
In biological research, it's employed to study interactions with various biomolecules, including enzymes and receptors, providing insights into cellular processes and functions.
Medicine
This compound holds potential in medicinal chemistry for drug development due to its ability to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
Industrial applications include its use in the synthesis of advanced materials and as a specialty chemical in various manufacturing processes.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their biological activity or function. The precise pathways involved depend on the specific context of its application.
相似化合物的比较
Similar Compounds
Similar compounds include other azetidinyl-substituted oxadiazoles, trifluoromethylphenyl derivatives, and related ethanone compounds.
Uniqueness
What sets 1-Phenyl-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate apart is its specific combination of functional groups, which confer unique chemical and biological properties not found in other compounds. This makes it a valuable tool in scientific research and a potential candidate for various applications.
This is quite the compound! Feel free to dive deeper or ask more about any section.
属性
IUPAC Name |
oxalic acid;1-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2.C2H2O4/c21-20(22,23)16-8-4-7-14(9-16)18-24-19(28-25-18)15-10-26(11-15)12-17(27)13-5-2-1-3-6-13;3-1(4)2(5)6/h1-9,15H,10-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAKVQXEXGUCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














